A 2024 study published in the Journal of Molecular Liquids is directly relevant to your topic. It provides a detailed investigation into the synthesis and characterization of this compound [1].
The table below summarizes the key findings and analytical techniques used in this study:
| Aspect | Description |
|---|---|
| Focus of Study | Synthesis, spectroscopic characterization, electronic elucidation, chemical reactivity, topological analysis, and molecular docking of this compound [1]. |
| Primary Technique | Spectroscopic Characterization (Specific techniques like NMR, FT-IR, etc., are inferred but not explicitly detailed in the available excerpt) [1]. |
| Key Findings | The study provides insights into the chemical reactivity and topological properties of the molecule. It also investigates its binding interactions through molecular docking simulations [1]. |
For full experimental protocols and detailed data, you can access the complete article:
Several established analytical methods for cefadroxil can serve as a useful foundation for developing assays for its sulfoxide derivative. The following workflow illustrates the general process for method development and validation based on common practices in the field.
General workflow for analytical method development and validation
The tables below summarize various analytical methods for cefadroxil documented in the literature.
| Method | Principle / Reagent | Analytical Range | Key Parameters | Citation |
|---|---|---|---|---|
| Area Under Curve (AUC) | UV absorption in water at 260-266 nm | 5 - 25 μg/mL | LOD: 1.04 μg/mL, LOQ: 3.15 μg/mL, Recovery: 99.26% | [2] |
| Schiff's Base Formation | Reaction with 1,2-naphthoquinone-4-sulfonic acid (NQS) | 0.1 - 20 μg/mL | LOD: 0.0339 μg/mL, LOQ: 0.169 μg/mL, λmax: 460 nm | [3] |
| First-Order Derivative | Zero-crossing point measurement in 0.1N HCl | 4 - 36 μg/mL (with Probenecid) | Zero-crossing point: 260 nm (Cefadroxil) | [4] |
| Technique | Application / Note | Citation |
|---|---|---|
| HPLC | Used as an analytical standard for quantification in biological samples like milk; also for analysis in pharmaceutical dosage forms. | [2] [5] |
| Crystal Structure Analysis | Determined via X-ray diffraction; reveals orthorhombic crystal system, molecular conformation, and hydrogen bonding. | [6] |
| Enzymatic Test (Penzym) | Used for detecting antibiotic residues in food products like sheep milk. | [5] |
Cefadroxil S-sulfoxide is a specified impurity and degradation product of Cefadroxil, used as a reference standard in analytical research and quality control for drug development and production [1] [2].
The table below summarizes its core chemical information:
| Property | Specification |
|---|---|
| Chemical Name | (6R,7R)-7-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5S-oxide [1] [2] |
| Molecular Formula | C₁₆H₁₇N₃O₆S [1] [2] |
| Molecular Weight | 379.4 g/mol [1] [2] |
| CAS Number | Not assigned (Related R-sulfoxide isomer: 182290-77-3) [1] |
| Storage | Store in a cool, dry place [1] |
This compound is offered as a reference standard by suppliers like SynZeal and CleanChem Lab, accompanied by comprehensive characterization data compliant with regulatory guidelines for use in Abbreviated New Drug Applications (ANDA) [1] [2].
The formation of Cefadroxil sulfoxide is an oxidative degradation pathway. A 2025 research paper identified an unknown impurity in reconstituted Cefadroxil oral suspension, which was characterized and confirmed to be a formulation-related degradation impurity [3].
The following diagram illustrates the general experimental workflow for identifying and characterizing this sulfoxide degradation product:
Experimental Workflow for Degradation Impurity Identification
Key Experimental Protocols from the research include [3]:
This impurity was observed at a relative retention time (RRT) of 1.29 during HPLC analysis after the reconstituted oral suspension was stored for 14 days [3].
While explicit synthetic steps are proprietary, the information points to required actions:
S-sulfoxide denotes a specific stereoisomer of the sulfoxide. Controlling this stereochemistry is critical for producing a pharmaceutically relevant reference standard [1] [2].
| Aspect | Description |
|---|---|
| General Process | Multi-step decomposition; second major step (175–225°C) involves destruction of cephalosporin molecule [1]. |
| Kinetic Methods | Analysis via Friedman, Kissinger-Akahira-Sunose (KAS), and Non-Parametric Kinetics (NPK) methods [1]. |
| Activation Energy (Eₐ) | Varies with conversion; example values: ~140 kJ/mol (from TG data, KAS method, α=0.3) to ~168 kJ/mol (from DSC data, Friedman method, α=0.5) [1]. |
| Primary Techniques | Thermogravimetry (TG), Differential Scanning Calorimetry (DSC), coupled with Evolved Gas Analysis (EGA) and FTIR [1]. |
The methodologies below are standard for obtaining the kinetic and stability data summarized above.
The diagram below outlines the logical workflow for the kinetic analysis of thermal degradation data.
Kinetic Analysis Workflow
Understanding the chemical degradation pathways is vital for stability profiling. The diagram below maps out the primary routes for cefadroxil degradation in aqueous solution, which can inform expectations for the sulfoxide form.
Aqueous Degradation Pathways
Recent studies on cefadroxil formulations continue to identify new degradation impurities formed under specific conditions, underscoring the complexity of its stability profile [2].
While direct data on this compound's thermal properties is absent, the established research on cefadroxil provides a strong foundation and methodology.
The following tables summarize the fundamental properties of cefadroxil, which serves as the baseline for understanding its potential sulfoxide derivative.
Table 1: Basic Physicochemical Properties of Cefadroxil [1] [2]
| Property | Value / Description |
|---|---|
| CAS Number | 50370-12-2 [1] [2] |
| Molecular Formula | C₁₆H₁₇N₃O₅S [1] [2] |
| Molecular Weight | 363.39 g/mol [2] |
| Density | 1.6±0.1 g/cm³ [1] |
| Boiling Point | 789.9±60.0 °C at 760 mmHg [1] [2] |
| Melting Point | 197°C (rough estimate) [1] [2] |
| LogP | -0.09 [1] [2] |
| Hydrogen Bond Donor Count | 4 [2] |
| Hydrogen Bond Acceptor Count | 7[city] |
| SMILES | O=C(C(N12)=C(C)CS[C@]2([H])C@HC3=CC=C(O)C=C3)=O)C1=O)O [2] |
Table 2: Key Parameters from an Analytical Method for Cefadroxil Assay [3] This spectrophotometric method uses 1,2-naphthoquinone-4-sulfonic acid (NQS) to form a Schiff's base.
| Parameter | Value / Condition |
|---|---|
| Analytical Principle | Schiff's base reaction with NQS [3] |
| Product Color | Dark yellow [3] |
| λ_max (Absorption Max.) | 460 nm [3] |
| Beer's Law Range | 0.1 – 20 µg/mL [3] |
| Limit of Detection (LOD) | 0.0339 µg/mL [3] |
| Limit of Quantitation (LOQ) | 0.169 µg/mL [3] |
| Stability Constant | 2.7 × 10⁶ L/mol [3] |
| Optimal pH | 11.31 [3] |
| Optimal Temperature & Time | 40°C for 15 minutes [3] |
Although direct data on cefadroxil sulfoxide is unavailable, recent research identifies and characterizes unknown degradation impurities in cefadroxil oral suspension. The following workflow visualizes the general methodology for such impurity elucidation studies, which can be applied to this compound.
Research workflow for identifying and characterizing cefadroxil degradation impurities, based on a 2025 study [4].
The table below consolidates key data for Cefadroxil, which serves as the foundational structure for its sulfoxide metabolite [1] [2] [3].
| Property | Value / Description |
|---|---|
| Common Name | Cefadroxil [1] [2] |
| CAS Number | 50370-12-2 [1] [2] [3] |
| Molecular Formula | C₁₆H₁₇N₃O₅S [1] [2] [3] |
| Molecular Weight | 363.39 g/mol [2] [3] |
| Chemical Name | (6R,7R)-7-{[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [3] |
| Density | 1.6±0.1 g/cm³ [1] [2] |
| Boiling Point | 789.9±60.0 °C at 760 mmHg [1] [2] |
| Melting Point | 197°C (rough estimate) [1] [2] |
| Appearance | White to off-white solid powder [2] |
| Aspect | Details |
|---|---|
| Mechanism of Action | Binds to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis and causing cell lysis [2]. |
| Spectrum of Activity | Broad-spectrum, first-generation cephalosporin effective against Gram-positive and Gram-negative bacteria [2] [3]. |
| Primary Uses | Treatment of urinary tract infections, skin infections, and pharyngitis/tonsillitis [2] [3]. |
| Absorption | Well-absorbed orally; food does not interfere with absorption [2]. |
| Protein Binding | ~20% [3] (cited as ~28.1% by another source [2]). |
| Elimination Half-Life | ~1.5 hours [2] [3]. |
| Excretion | >90% excreted unchanged in urine within 24 hours [2] [3]. |
Based on common practices in pharmaceutical analysis, the following Graphviz diagram outlines a potential methodology for isolating and characterizing this compound.
Proposed experimental workflow for the synthesis and characterization of this compound.
The following table summarizes key HPLC conditions from various studies for the analysis of Cefadroxil. These parameters can be adapted for method development targeting Cefadroxil sulfoxide.
| HPLC Column | Mobile Phase Composition | Detection | Retention Time / Notes | Source |
|---|---|---|---|---|
| Waters Spherisorb C18 (5 µm, 150mm × 4.5mm) | Sodium dihydrogen phosphate buffer (pH 4.0):Methanol (96:4) | UV 260 nm | ~7.8 min; Validated for human plasma, LLOQ: 0.06 µg/ml [1] | |
| Primesep 100 (Mixed-mode) | Water:Acetonitrile (85:15) with 0.5% H₂SO₄ | UV 270 nm | Isocratic method; uses a mixed-mode mechanism [2] | |
| Coresep 100 (Core-shell, Mixed-mode) | Gradient with ACN and NaH₂PO₄ (pH 3.1), from 10% to 40% ACN in 8 min | UV 255 nm | Method designed to separate Cefadroxil and related impurities [3] |
Based on the validated method for analyzing Cefadroxil in human plasma [1], here is a detailed protocol that can be used as a template. You will need to optimize these conditions specifically for this compound.
This procedure is specific to plasma samples as described in the source material. You will need to develop a sample preparation procedure specific to your sample matrix (e.g., formulation stability test, reaction mixture).
For any new method, validation is crucial. The study on Cefadroxil provides a benchmark for the expected performance of a well-developed method [1]:
The diagram below outlines the core workflow for conducting an HPLC analysis and the key steps for adapting an existing method to a new analyte like this compound.
Since a direct method for this compound is not available in the searched literature, you will need to develop one. Here is a strategic approach:
I hope this detailed compilation of methods and strategic guidance provides a solid foundation for your research on this compound.
Cefadroxil is a first-generation cephalosporin antibiotic used to treat various bacterial infections [1] [2]. Like other β-lactam antibiotics, its stability is a critical factor in drug development. The sulfoxide derivative of Cefadroxil can form under oxidative conditions, potentially affecting the drug's stability and efficacy [3].
Vibrational spectroscopy, including Fourier Transform-Infrared (FT-IR) and Fourier Transform-Raman (FT-Raman), serves as a powerful tool for the fingerprint identification, structural elucidation, and quality control of pharmaceutical compounds. This document outlines a standardized protocol for analyzing Cefadroxil and its sulfoxide derivative using these techniques.
The following diagram outlines the complete experimental workflow for the preparation and spectroscopic analysis of Cefadroxil sulfoxide.
The table below summarizes the key parameters for the spectroscopic measurements.
Table 1: Instrumental Parameters for FT-IR and FT-Raman Spectroscopy
| Parameter | FT-IR | FT-Raman |
|---|---|---|
| Sample Form | KBr Pellet | Solid Powder |
| Preparation | 1-2 mg sample mixed with 200 mg KBr, pressed into pellet | Powder mounted on a glass slide |
| Instrument | FT-IR Spectrometer | FT-Raman Spectrometer |
| Source | Mid-IR Globar | Nd:YAG laser (1064 nm) |
| Spectral Range | 4000 - 400 cm⁻¹ | 3500 - 100 cm⁻¹ |
| Resolution | 2 - 4 cm⁻¹ | 4 cm⁻¹ |
| Number of Scans | 32 - 64 | 128 - 256 |
The formation of the sulfoxide group will introduce significant changes in the vibrational spectra. The table below predicts the key spectral assignments and the expected shifts upon sulfoxidation.
Table 2: Predicted Vibrational Frequencies for Cefadroxil and its Sulfoxide
| Functional Group | Vibration Mode | Cefadroxil (Predicted Range) | This compound (Predicted Range & Shift) |
|---|---|---|---|
| Lactam C=O | Stretch (str) | 1750 - 1780 cm⁻¹ | ~1745 - 1775 cm⁻¹ (Slight shift possible) |
| Carboxylate C=O | Asymmetric str | 1650 - 1610 cm⁻¹ | 1650 - 1610 cm⁻¹ (Unaffected) |
| Amide C=O | Stretch (str) | 1680 - 1640 cm⁻¹ | 1680 - 1640 cm⁻¹ (Unaffected) |
| S=O | Stretch (str) | - | 1040 - 1070 cm⁻¹ (New, strong IR band) |
| C-S | Stretch (str) | 700 - 600 cm⁻¹ | Disappearance/Weakening of original C-S band |
This application note provides a foundational protocol for using FT-IR and FT-Raman spectroscopy to characterize this compound. The proposed methodology allows researchers to confirm the formation of the sulfoxide derivative through the identification of the diagnostic S=O stretching vibration. This is critical for stability studies, impurity profiling, and ensuring the quality of the pharmaceutical product.
The following table summarizes the key parameters from validated UV-Vis spectroscopic methods for Cefadroxil in bulk and pharmaceutical dosage forms.
| Method Parameter | Area Under Curve (AUC) Method [1] | First Order Derivative Method [2] | Conventional UV Analysis [3] |
|---|---|---|---|
| Analytical Technique | AUC (260-266 nm) | First Derivative (Zero-crossing) | Absorption Maxima |
| Solvent | Double distilled water | 0.1N HCl | Double distilled water |
| Linearity Range | 05 - 25 μg/mL | 04 - 36 μg/mL | 05 - 30 μg/mL |
| Correlation Coefficient (r) | 0.9993 | Established per ICH | Established per ICH |
| Accuracy (% Recovery) | 99.26% | Validated per ICH | Validated per ICH |
| Limit of Detection (LOD) | 1.04 μg/mL | Reported per ICH | Reported per ICH |
| Limit of Quantification (LOQ) | 3.15 μg/mL | Reported per ICH | Reported per ICH |
| Remarks | Validated as per ICH guidelines; uses wavelength range for calculation. | Used for simultaneous estimation with Probenecid. | Used for dissolution studies; Absorption maxima at 232 nm. |
Here are detailed methodologies for the key assays, which can be adapted for future sulfoxide analysis.
This method is precise, accurate, and economical for the estimation of Cefadroxil in bulk and tablet dosage forms.
1. Instrument and Materials
2. Preparation of Standard Stock Solution
3. Calibration Curve and Linearity
4. Sample Preparation from Tablet Dosage Form
5. Analysis
This method eliminates spectral interference and is suitable for simultaneous estimation with another drug like Probenecid.
1. Instrument and Materials
2. Preparation of Standard Solutions
3. Method Development and Analysis
The following diagram outlines a general workflow for developing and validating a UV-Vis spectroscopic method, based on the procedures cited in the literature.
A critical finding from the search is the absence of specific data on Cefadroxil sulfoxide. The sulfoxide is typically an oxidative metabolite or degradation product, and its UV-Vis properties would differ from the parent compound [4]. Therefore, the protocols above cannot be directly applied to the sulfoxide without modification.
To address this gap, I suggest the following research path:
This compound is a known oxidative degradation product of the antibiotic Cefadroxil [1] [2]. It exists as two distinct diastereomers, which are monitored as impurities in pharmaceutical quality control [1] [2]. The following table summarizes their key identifiers:
| Diastereomer Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Cefadroxil R-sulfoxide [1] | 182290-77-3 [1] | C₁₆H₁₇N₃O₆S [1] | 379.4 [1] |
| Cefadroxil S-sulfoxide [2] | Information missing | C₁₆H₁₇N₃O₆S [2] | 379.4 [2] |
These compounds are used as reference standards for analytical methods during drug development and quality control to ensure the purity and safety of Cefadroxil formulations [1] [2].
Although direct protocols for this compound are not available, the general workflow for conducting DFT studies on such a molecule can be outlined based on standard computational chemistry practices. The diagram below illustrates this multi-stage process.
Here is a detailed breakdown of the steps shown in the workflow:
Once the calculation is complete, analyze the output to obtain the following properties [3]:
1. Introduction Cefadroxil is a first-generation cephalosporin antibiotic with a known broad-spectrum bactericidal activity. Recent in-silico studies suggest potential for therapeutic repurposing, indicating anti-inflammatory properties through modulation of targets like TNF-α and IL-6 [1]. This application note integrates computational and analytical protocols to evaluate cefadroxil and, by extension, can be applied to its derivatives like cefadroxil sulfoxide for molecular docking and analytical validation.
2. Computational Protocols
2.1. Molecular Docking and Dynamics Setup The following workflow outlines the key steps for performing molecular docking and molecular dynamics simulations. This general protocol, adapted from studies on similar cephalosporins, can be used to investigate this compound [2].
2.2. Detailed Experimental Methodology The workflow above is executed through the following detailed steps [2] [1]:
3. Analytical Validation Protocol A validated UV-Spectrophotometry method can be used for the quantitative analysis of cefadroxil and related compounds, which is essential for supporting experimental studies [1].
4. Data Interpretation
4.1. Expected Docking and MD Results While specific data for this compound is not available, studies on other cephalosporins like cefixime and ceftriaxone provide a reference. These compounds showed strong binding to GSK3β, with IC₅₀ values in the low micromolar range. Pre-incubation time-dependent reduction in IC₅₀ values suggests covalent bond formation with the Cys-199 residue [2]. MD simulations for this compound should assess the stability of the protein-ligand complex and the distance between the β-lactam carbonyl carbon and the thiol sulfur of Cys-199 to evaluate covalent inhibition potential [2].
4.2. In-silico ADME/Tox Profile Computational screening can provide an initial assessment of the drug-likeness and potential toxicity of this compound. The following table summarizes the predicted properties for the parent compound, cefadroxil [1].
Table: In-silico ADME and Toxicity Properties of Cefadroxil
| Property | Result / Value | Description |
|---|---|---|
| Topological Polar Surface Area (TPSA) | ~140 Ų [1] | Indicator of low passive cellular transport |
| Consensus Log P(o/w) | Low [1] | Indicator of high hydrophilicity |
| GI Absorption | Low [1] | Poor oral absorption |
| Skin Permeation (Log Kp) | Low [1] | Unlikely to penetrate skin |
| Drug-likeness | Yes [1] | Adheres to common rules for drug-like molecules |
| Toxicity (ProTox-II) | Not toxic [1] | No major organ toxicity alerts |
5. Troubleshooting and Best Practices
The integrated computational and analytical protocols outlined provide a robust framework for the initial evaluation of this compound. While the repurposing of cefadroxil as an anti-inflammatory agent appears promising in silico, its low predicted oral bioavailability is a significant challenge [1]. Future work on this compound should involve synthesizing the compound and conducting the in vitro and in vivo experiments necessary to validate these computational predictions.
Cefadroxil S-sulfoxide is a specified impurity in Cefadroxil, a first-generation cephalosporin antibiotic. It forms through the oxidation of the parent drug's sulfur atom in the dihydrothiazine ring [1] [2].
While complete official methods are not provided in the search results, the following table summarizes key parameters from research contexts for impurity testing.
Table 1: Reported Analytical Parameters for Cefadroxil and Related Impurities
| Parameter | Reported Method for Cefadroxil Assay (HPLC) | Reported Method for Cefadroxil Assay (Spectrophotometric) |
|---|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or UPLC [3] [4] | UV-Vis Spectrophotometry [5] |
| Column | C18 column (e.g., Waters Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 μm) [3] | Not Applicable |
| Detection | UV detector [3] [4] | Absorbance at 460 nm [5] |
| Mobile Phase | Phosphoric acid–acetonitrile gradient [3]; specific phases not detailed | Aqueous solution with 1,2-naphthoquinone-4-sulfonic acid (NQS) reagent [5] |
| Sample Preparation | Mobile phases and samples filtered through 0.2 μm membrane filters [3] | Dissolution in deionized water [5] |
| Key Application | Quantitative analysis, impurity profiling [3] [4] | Determination in pharmaceutical formulations [5] |
The general workflow for pharmaceutical impurity analysis via liquid chromatography can be summarized in the following diagram, which synthesizes concepts from the search results [3] [6]:
The available information has key gaps that require further investigation for developing a complete protocol:
Cefadroxil is a first-generation cephalosporin antibiotic used to treat various bacterial infections, including those of the skin and urinary tract [1]. Pharmacokinetic and bioequivalence studies require robust, sensitive, and accurate analytical methods to quantify drug concentrations in biological matrices such as plasma and urine. This paper consolidates and presents detailed protocols for the determination of Cefadroxil in biological matrices using advanced chromatographic techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC). The methods outlined have been validated according to recognized guidelines and are suitable for application in pharmacokinetic, urinary excretion, and bioequivalence studies [2] [3] [4].
The following table summarizes key validated analytical methods for the quantification of Cefadroxil in biological samples, highlighting the diversity of techniques and their performance characteristics.
Table 1: Summary of Analytical Methods for Cefadroxil in Biological Matrices
| Biological Matrix | Analytical Technique | Sample Preparation | Linear Range | Limit of Quantification (LOQ) | Key Application | Reference |
|---|---|---|---|---|---|---|
| Rat Plasma & Urine | LC-MS/MS | Protein Precipitation (Methanol) | 10 - 10,000 ng/mL | 10 ng/mL | Pharmacokinetic & urinary excretion studies in rats | [2] |
| Human Plasma | HPLC-UV | Not Specified | 0.5 - 30 µg/mL | 0.06 µg/mL (60 ng/mL) | Pharmacokinetic & bioequivalence studies | [3] |
| Human Plasma | LC-APCI-MS | Solid-Phase Extraction (SPE) | 5 - 30,000 ng/mL | 5 ng/mL | Simultaneous assay with Clavulanic acid; Pharmacokinetics | [4] |
This protocol describes a simple, rapid, and sensitive method for quantifying Cefadroxil in rat plasma and urine, suitable for pharmacokinetic studies [2].
m/z 364.1 → 208.1 for Cefadroxil.m/z 368.1 → 174.2 for the Internal Standard (Cefaclor).The method was validated and found to be specific, linear over the range of 10–10,000 ng/mL. Accuracy, precision, matrix effect, and stability results were within acceptable limits per FDA validation guidelines [2].
This protocol provides a cost-effective alternative to LC-MS for the determination of Cefadroxil in human plasma, ideal for pharmacokinetic and bioequivalence studies [3].
The specific sample preparation details for plasma were not fully elaborated in the source abstract. However, it typically involves a deproteinization step similar to section 3.1.2 or a more complex extraction like Liquid-Liquid Extraction (LLE) to isolate the analyte from the plasma matrix.
This protocol is for the simultaneous quantification of Cefadroxil and Clavulanic Acid in human plasma using Solid-Phase Extraction (SPE) and LC-MS, which is crucial for combination drug studies [4].
m/z 362 for Cefadroxil.m/z 198 for Clavulanic Acid.m/z 322 for the Internal Standard (Chloramphenicol).The method was fully validated as per FDA guidelines. The calibration range was 5.0–30,000.0 ng/mL for Cefadroxil and 2.0–12,000.0 ng/mL for Clavulanic Acid. The method demonstrated acceptable specificity, sensitivity, accuracy, precision, and stability.
The following diagram illustrates the general experimental workflow for the bioanalysis of Cefadroxil, from sample collection to data analysis, integrating the sample preparation and instrumental analysis steps detailed in the protocols.
The described methods have been successfully applied in scientific research to understand the pharmacokinetic profile of Cefadroxil.
These application notes provide detailed, validated protocols for the accurate quantification of Cefadroxil in various biological matrices. The LC-MS/MS method offers high sensitivity and specificity for advanced research, while the HPLC-UV method presents a cost-effective and reliable option for routine analyses. The SPE-based LC-MS method is invaluable for studying combination therapies. Researchers can select and adapt these protocols based on their specific sensitivity requirements, available instrumentation, and study objectives. A primary limitation identified is the lack of specific methods for Cefadroxil sulfoxide; future work should focus on developing and validating analytical procedures for this metabolite.
Cefadroxil S-sulfoxide is a specified impurity and degradation product of the antibiotic Cefadroxil. It is primarily used as a reference standard in analytical chemistry to ensure drug quality and safety [1] [2].
The table below summarizes its key identifiers and applications based on the available data.
| Property | Description |
|---|---|
| Chemical Name | (6R,7R)-7-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5S-oxide [1] [2] |
| Molecular Formula | C₁₆H₁₇N₃O₆S [1] [2] |
| Molecular Weight | 379.4 g/mol [1] [2] |
| CAS Number | Information not located in search results |
| Primary Application | Analytical method development, validation (AMV), and Quality Control (QC) for ANDA and commercial production of Cefadroxil [1] [2] |
| Storage Conditions | Store in a cool, dry place at ambient shipping temperature [1] [2] |
The search results indicate that Cefadroxil S-sulfoxide is typically supplied as a characterized reference material rather than synthesized in a standard lab [1] [2]. Therefore, "sample preparation" in this context often refers to its proper handling and use in analytical procedures.
To establish a detailed protocol for your lab, consider the following approaches:
The diagram below outlines this recommended workflow for developing your own analytical methods using this reference standard.
When developing analytical methods using this reference standard, keep these general principles in mind:
A 2025 study by Park et al. details a one-pot, visible-light-driven photocatalytic method for synthesizing sulfoxides, which provides an excellent foundation for preparing cefadroxil sulfoxide in an environmentally friendly manner [1].
Key Green Chemistry Principles in this Method:
1. Reagents and Materials
2. Equipment
3. Step-by-Step Procedure The synthesis is a one-pot, two-step process involving C–C bond formation followed by oxidation.
Workflow: Synthesis of this compound
Step 1: C–C Bond Formation (Sulfide Synthesis)
Step 2: Oxidation to Sulfoxide
4. Purification and Analysis
The following table summarizes validated methods for analyzing cefadroxil, which can be referenced for quality control during and after sulfoxide preparation. These methods can be modified by applying green chemistry principles, such as substituting solvents with greener alternatives [1].
Table 1: Summary of Analytical Methods for Cefadroxil
| Method Type | Principle / Reagent | Linear Range | Key Conditions | Application & Validation | Reference |
|---|---|---|---|---|---|
| Spectrophotometric | Derivatization with 1,2-Naphthoquinone-4-sulfonic acid (NQS) | 0.1 – 20 µg/mL | KOH, pH 11.3, 40°C, 15 min | Pharmaceutical formulations; LOD: 0.034 µg/mL, LOQ: 0.169 µg/mL | [2] |
| Spectrophotometric (AUC) | Area Under Curve (260-266 nm) in water | 5 – 25 µg/mL | Double-distilled water as solvent | Bulk and tablet dosage; LOD: 1.04 µg/mL, LOQ: 3.15 µg/mL | [3] |
| RP-HPLC | C18 column, UV detection | LOD: 0.5 µg/mL LOQ: 1.0 µg/mL | Mobile Phase: Methanol:Phosphate Buffer (10:90), Flow: 1.5 mL/min | Bulk and solid oral dosage forms; validated per ICH guidelines | [4] |
To further advance the green analysis of cefadroxil and its derivatives, you could explore:
The table below summarizes three distinct, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for analyzing Cefadroxil.
| Method Parameter | Method 1: Stability-Indicating Assay [1] | Method 2: Dosage Form Assay [2] | Method 3: Simultaneous Assay with Probenecid [3] |
|---|---|---|---|
| Column | Hypersil C18 (4.6 mm x 150 mm, 5 µm) [1] | C18 Column (make/model not specified) [2] | Princeton SPHER-100 C18 (250 x 4.6 mm, 5µm) [3] |
| Mobile Phase | Acidified Water (pH 2.5):Methanol:Acetonitrile (82:12:6, v/v) [1] | Methanol:Phosphate Buffer (10:90, v/v) [2] | Acetonitrile:Phosphate Buffer, pH 2.5 (40:60, v/v) [3] |
| Flow Rate | 1.5 mL/min [1] | 1.5 mL/min [2] | 1.0 mL/min [3] |
| Detection | UV @ 254 nm [1] | UV/Visible Detector (wavelength not specified) [2] | UV @ 242 nm [3] |
| Injection Volume | 10 µL [1] | Not Specified | Not Specified |
| Column Temperature | 25°C [1] | Ambient | Not Specified |
| Retention Time | Not Specified for Cefadroxil alone | Not Specified | 2.213 minutes [3] |
| Application Note | Used for tracing Cefadroxil in wastewater and adsorption studies [1] | Analysis of bulk material and oral solid dosage forms [2] | Simultaneous estimation of Cefadroxil and Probenecid in combined tablets [3] |
Here are the step-by-step protocols for the two most comprehensively described methods.
This method is suitable for detecting Cefadroxil in complex matrices like industrial wastewater.
Sample Preparation (Solid Phase Extraction - SPE):
Chromatographic Procedure:
This method is optimized for quality control of a combined pharmaceutical dosage form.
Mobile Phase Preparation:
Chromatographic Procedure:
The following diagram outlines the logical workflow for developing and applying an HPLC method based on the protocols above.
I hope these detailed application notes provide a robust foundation for your work. Should you need to explore alternative analytical techniques, the search results also include methods using Micellar Electrokinetic Capillary Chromatography (MEKC) [4] and spectrophotometry [5].
Cefadroxil degrades in aqueous solution through several parallel reactions. The table below summarizes the primary pathways and their resulting products [1].
| Degradation Pathway | Description | Key Degradation Products |
|---|---|---|
| Intramolecular Aminolysis | Nucleophilic attack by the C-7 side-chain amino group on the β-lactam ring. | Two isomeric piperazine-2,5-diones (diketopiperazines) [1]. |
| Hydrolysis | Water-catalyzed or spontaneous cleavage of the β-lactam ring [1]. | 3-hydroxy-4-methyl-2(5H)-thiophenone [1]. |
| OH⁻ Ion Attack | Nucleophilic attack by hydroxide ion on the β-lactam ring [1]. | Contributes to the formation of 3-hydroxy-4-methyl-2(5H)-thiophenone [1]. |
| Photooxidation | Reaction with singlet oxygen (¹O₂) generated by photosensitizers (e.g., Riboflavin) [2]. | Not fully characterized; results in the loss of antimicrobial activity [2]. |
These degradation pathways can be visualized as follows:
This protocol is adapted from kinetic studies to generate and analyze primary degradation products [1].
This protocol investigates the role of light and reactive oxygen species in degrading cefadroxil [2].
Q1: Why is the degradation rate of Cefadroxil slower than expected in the presence of Humic Acids (HA)?
Q2: How does pH influence the photodegradation kinetics of Cefadroxil?
Q3: What are the main challenges in identifying Cefadroxil degradation products, and what tools can be used?
The table below summarizes key stability factors for cefadroxil from various studies.
| Factor | Key Finding / Stability Condition | Impact / Quantitative Data | Reference |
|---|---|---|---|
| Temperature (Standard Solutions) | Stable for 12 months at -80°C and 9 months at -20°C. | In mixtures, degradation noted at -20°C after 6 months; requires -80°C for 1-year stability. [1] | |
| Thermal Degradation (Solid State) | Complex, multi-step process. Main decomposition occurs at 175-225°C. | Activation energy (Ea) values from DSC/TG analysis vary: Cefadroxil (119-167 kJ/mol), Cephalexin (108-157 kJ/mol). [2] | |
| Aqueous Solution pH | Degrades across a wide pH range (2.51 - 11.5) at 35°C. | Degradation follows first-order kinetics; rate-pH profile is shaped like an inverted "V". [3] |
| Primary Degradation Pathways | 1. Intramolecular Aminolysis 2. Water-catalyzed/Spontaneous Hydrolysis 3. Hydroxide Ion Attack | In neutral/alkaline solutions, main products are two piperazine-2,5-diones and 3-hydroxy-4-methyl-2(5H)-thiophenone. [3] | | | Analytical Method for Monitoring | RP-HPLC with C18 column; Mobile Phase: Acetonitrile/Phosphate Buffer. | Retention Time: ~2.2 - 2.5 minutes (varies with exact method). [4] [5] | |
You can adapt these established methodologies to monitor the stability of cefadroxil and its derivatives, including sulfoxides.
This protocol is suitable for quantifying cefadroxil and observing the formation of degradation products.
The typical workflow for a stability-indicating method is as follows:
This method is simpler and faster for quantifying cefadroxil, but may be less specific if degradation products interfere.
Q1: What are the primary degradation pathways I should be concerned about for cefadroxil in solution? The degradation of cefadroxil occurs through three parallel pathways: intramolecular aminolysis by the C-7 side-chain amino group, hydrolysis of the beta-lactam ring, and nucleophilic attack by hydroxide ions. The main degradation products in neutral and alkaline solutions are dimeric piperazinediones and a thiophenone derivative resulting from the rupture of the beta-lactam and dihydrothiazine rings. [3]
Q2: What is the recommended long-term storage condition for cefadroxil standard solutions? For long-term stability (up to one year), cefadroxil standard solutions should be stored at -80°C. While stability at -20°C is acceptable for about 9 months for stock solutions, it is insufficient for full-year stability, especially when the drug is part of multi-component mixtures. [1]
Q3: My HPLC analysis shows extra peaks. How can I confirm the method is stability-indicating? Subject a sample of cefadroxil to stress conditions (e.g., heat, extreme pH) to force degradation. Then, inject this stressed sample using your HPLC method. A proper stability-indicating method will effectively separate the main cefadroxil peak from the degradation peaks, demonstrating its ability to monitor the stability of the drug and the formation of impurities.
Q4: Are there any advanced electrochemical methods for detecting cefadroxil? Yes. Recent research has developed modified electrodes, such as a poly(chlorobis(1,10-phenanthroline)resorcinolcobalt(II)chloride)-modified glassy carbon electrode (poly(CP2RCoC)/GCE). This sensor provides high sensitivity and a low detection limit for cefadroxil in pharmaceutical and biological samples, offering an alternative to chromatographic methods. [7]
What is Cefadroxil S-sulfoxide and why is it important in analysis?
Cefadroxil S-sulfoxide is a specified degradation impurity of the antibiotic Cefadroxil. It is recognized as a United States Pharmacopeia (USP) Reference Standard, meaning it is a certified material with a known purity used for direct comparison in analytical tests [1].
Its primary role is in analytical method development and validation, Quality Control (QC), and regulatory filings like Abbreviated New Drug Applications (ANDA). Using such standards ensures that analytical methods can accurately identify and quantify this impurity in drug substances and products, which is a mandatory requirement for drug approval and quality assurance [1].
The table below summarizes common issues, their potential causes, and solutions based on general analytical principles and the provided search results.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low Recovery Rate | Incorrect pH of feed/strip solutions, leading to inefficient transfer [2]. | Optimize pH gradient. For ELM, use 1x10⁻² mol/dm³ HCl as feed and pH 9.0 carbonate buffer as strip solution [2]. |
| Impurity Level > 0.1% | Degradation of Cefadroxil in formulated products (e.g., oral suspension) over time [3]. | Monitor reconstituted products over proposed use period (e.g., 14 days). Identify and characterize new impurities using HRMS and NMR [3]. |
| Poor Method Reproducibility | Inconsistent emulsion stability or swelling in Liquid Membrane processes [2]. | Systematically optimize concentrations of surfactant (e.g., Span-80) and carrier (e.g., Cyanex 301). Control stirring speed and phase volume ratios [2]. |
For a visual overview, the diagram below outlines the key stages of the emulsion liquid membrane extraction process and subsequent analysis.
This method is adapted from a published procedure for extracting Cefadroxil and is noted for its efficiency and low environmental impact [2].
Step 1: Prepare the Feed Solution
Step 2: Create the Emulsion Liquid Membrane
Step 3: Perform the Extraction
Step 4: Separate and Analyze
This methodology is crucial for investigating stability-related impurities, such as the one mentioned in the search results that appeared in a reconstituted oral suspension [3].
Step 1: Induce and Monitor Degradation
Step 2: Synthesize and Isolate the Impurity
Step 3: Characterize the Impurity Structure
For your reference, the table below lists key identifiers for Cefadroxil S-sulfoxide.
| Parameter | Specification |
|---|---|
| Chemical Name | (6R,7R)-7-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5S-oxide [1] |
| Molecular Formula | C₁₆H₁₇N₃O₆S [1] |
| Molecular Weight | 379.4 g/mol [1] |
| CAS Number | Information not provided in search results (NA) [1] |
The search results indicate that recent studies (2025) are actively identifying and characterizing new formulation-related degradation impurities in Cefadroxil [3]. To deepen your knowledge:
Cefadroxil S-sulfoxide is a specified degradation product and related compound of the antibiotic cefadroxil [1] [2]. It is formed through the oxidation of the parent molecule's sulfur atom in the dihydrothiazine ring [3].
The table below summarizes its key identifiers:
| Property | Description |
|---|---|
| Chemical Name (IUPAC) | (6R,7R)-7-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5S-oxide [1] [2] |
| Molecular Formula | C₁₆H₁₇N₃O₆S [1] [2] |
| Molecular Weight | 379.4 g/mol [1] [2] |
| CAS Number | Information not available in sources |
| Primary Use | Reference standard for analytical method development, validation (AMV), Quality Control (QC), and ANDA filings [1] [2] |
Effective monitoring and control of this compound require robust chromatographic methods. Here are established HPLC conditions suitable for this purpose.
| Parameter | Description |
|---|---|
| HPLC Column | Thermo Scientific Syncronis aQ [4] |
| Column Dimensions | 4.6 x 150 mm, 2.7 µm [5] |
| Detection | UV @ 255 nm [5] |
| Buffer | 10-40 mM NaH₂PO₄, pH 3.1 [5] |
| Organic Modifier | 10-40% Acetonitrile (ACN) gradient [5] |
The method from the USP 39 monograph, which uses a Syncronis aQ column, has demonstrated robust separation, achieving a resolution of 5.3 between Related Compound D and Related Compound I, exceeding the USP criterion of not less than 1.5 [4]. Alternative mixed-mode columns like Coresep 100 also offer robust and reproducible separation by controlling ACN percentage, buffer concentration, and pH [5].
Q: An unknown impurity was observed at RRT 1.29 in a reconstituted cefadroxil oral suspension. What should I do? A: This is a known scenario. A recent study identified an unknown formulation-related degradation impurity during the 14-day storage of reconstituted oral suspension [6]. Your strategy should be:
Q: How can I control the formation of sulfoxide and other impurities during development? A: Implement a proactive control strategy throughout the product lifecycle as shown in the following workflow:
Q: Where can I obtain reference standards for this compound? A: Several suppliers provide cefadroxil S-sulfoxide USP reference standards, which are essential for accurate quantification [1] [2]. These standards are supplied with comprehensive characterization data, including NMR and HPLC purity, to support regulatory submissions [1].
The table below summarizes several analytical methods documented in the literature for determining Cefadroxil in pharmaceutical formulations and biological samples.
| Method Type | Key Principle / Reagents | Linear Range | Key Analytical Parameters | Applications / Notes |
|---|
| Spectrophotometric [1] | Reaction with 1,2-naphthoquinone-4-sulfonic acid (NQS) to form a Schiff's base | 0.1 – 20 µg/mL | LOD: 0.0339 µg/mL LOQ: 0.169 µg/mL λmax: 460 nm | Simple, low-cost; no solvent extraction; suitable for pharmaceuticals | | Spectrophotometric [2] | Oxidative coupling with chloranillic acid & MBTH | 15-415 µg/mL (535 nm) 1-12 µg/mL (420 nm) | - | Multiple linear ranges depending on reagents | | Microbiological Turbidimetric [3] | Measures inhibition of Staphylococcus aureus growth | 30 - 120 µg/mL | Validated per ICH guidelines | Provides biological activity data; stability-indicating | | Liquid Chromatography-Mass Spectrometry (LC-MS) [4] | Reverse-phase C18 column; atmospheric pressure chemical ionization (APCI) | - | m/z: 362 | Used for simultaneous quantification in human plasma | | Derivative Spectroscopy [5] | First-order derivative in 0.1N HCl; resolves overlapping spectra | 4-36 µg/mL (Cefadroxil) | Zero-crossing point: 260 nm (Cefadroxil) | Simultaneous estimation with Probenecid in a synthetic mixture |
For the two methods with sufficient experimental detail, here are the key procedural steps.
This method is based on the reaction between the primary amine group in Cefadroxil and NQS to form a colored Schiff's base product.
This method measures the growth inhibition of a test microorganism to determine the potency of Cefadroxil in capsules.
Since direct information on Cefadroxil sulfoxide is unavailable, the following workflow outlines a general strategy to diagnose and resolve issues during the transfer of an analytical method. You can use this as a guide to investigate problems with your specific method.
Given that your interest lies with This compound, a known oxidative degradation product, here are specific points to consider during troubleshooting:
Cefadroxil is a first-generation cephalosporin antibiotic. Its chemical name is (6R, 7R)-7-[(2R)-2-amino-2-(4-hydroxyphenyl) acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0] oct-2-ene-2-carboxylic acid monohydrate [1]. The "sulfoxide" form is a common degradation product where the sulfur atom in the dihydrothiazine ring is oxidized.
Resolving Cefadroxil from its sulfoxide is challenging because they have very similar chemical structures. Effective separation hinges on fine-tuning your HPLC method to exploit minor differences in their polarity.
The table below summarizes validated HPLC conditions that can serve as a starting point for optimizing the separation of Cefadroxil from its sulfoxide.
| Component | Reported Method for Cefadroxil [1] | Method for Cefadroxil & Ambroxol [2] | Method for Cefadroxil Monograph [3] | Green Method for Sulbactam Combos [4] |
|---|---|---|---|---|
| Column | Eclipse Plus C18 (150 x 4.6 mm, 5µm) | Hypersil C18 (250 x 4.6 mm) | C18 Column | Isère C18 BDS |
| Mobile Phase | Acetonitrile : 0.05M Phosphate Buffer (pH 3.0) (40:60 v/v) | Acetonitrile : Phosphate Buffer (pH 5.0) (10:90 v/v) | Methanol : Phosphate Buffer (10:90 v/v) | 0.01M SDS + 0.03M Brij-35 (pH 2.8) | | Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.5 mL/min | 1 mL/min | | Detection (λ) | 230 nm | 230 nm | Not Specified | 215 nm | | Column Temp. | 30°C | Not Specified | Ambient | 40°C | | Injection Volume| 20 µL | 20 µL | Not Specified | 20 µL | | Retention Time (Rt) | Cefadroxil: 2.91 min | Cefadroxil: 2.51 min | Not Specified | Not Applicable |
Here are specific steps you can take to improve the resolution between Cefadroxil and its sulfoxide peak.
Peak tailing often indicates unwanted interactions between the analyte and residual silanol groups on the stationary phase.
The most reliable way to confirm the sulfoxide is to subject a sample of Cefadroxil to stress conditions that induce oxidation.
The following diagram outlines a logical, step-by-step process to diagnose and fix resolution issues.
This compound is a primary degradation product of the antibiotic Cefadroxil. It forms through an oxidation reaction [1]. The sulfur atom in the dihydrothiazine ring of the Cefadroxil molecule is susceptible to oxidation by environmental oxidants, leading to the formation of the sulfoxide derivative.
Using a precise and validated High-Performance Liquid Chromatography (HPLC) method is crucial for obtaining stable and accurate results. The following table summarizes key parameters from successfully validated methods for analyzing Cefadroxil, which can serve as a starting point for minimizing on-column degradation [2] [3] [4].
| Parameter | Method 1: Analysis in Human Plasma | Method 2: Analysis in Tablets/Capsules |
|---|---|---|
| Column | Waters Spherisorb C18 (5 µm, 150mm × 4.5mm) | C18 Column (at ambient temperature) |
| Mobile Phase | Sodium Dihydrogen Phosphate Buffer (pH 4.0) : Methanol (96:4) | Phosphate Buffer : Methanol (90:10) |
| Flow Rate | 1.5 mL/min | 1.5 mL/min |
| Detection | UV @ 260 nm | Not Specified |
| Injection Volume | 100 µL | Not Specified |
| Retention Time | ~7.8 minutes | Not Specified |
| Key Feature | Selective with no plasma interference; suitable for stability studies | Reproducible and repeatable for quality control |
For a method proven to be selective for Cefadroxil in a complex matrix like plasma, you can follow this detailed protocol based on Method 1 [2] [4]:
The following diagram illustrates the core workflow of this HPLC method:
Proper sample handling is essential to prevent degradation before and during analysis.
Q1: I've detected an unknown impurity with an RRT of about 1.29. What could it be? A1: Research has identified a formulation-related degradation impurity at RRT 1.29 in Cefadroxil oral suspension. While not explicitly named in the study, the context strongly suggests it is a known degradation product, such as this compound. You should focus on optimizing your mobile phase (e.g., using a phosphate buffer at pH 4.0) to achieve better separation and identify the impurity using techniques like High-Resolution Mass Spectrometry (HRMS) [1].
Q2: My analysis lacks precision. How can I improve it? A2: Ensure your method is properly validated. The referenced methods show excellent precision:
Q3: The recovery of Cefadroxil from my sample matrix is low. What can I do? A3: The validated method for plasma analysis achieved an absolute recovery of Cefadroxil between 71% and 90.4%. If your recovery is outside this range, re-examine your sample preparation steps, such as extraction efficiency and potential losses during pre-treatment [4].
To effectively minimize Cefroxil sulfoxide degradation during analysis:
Understanding the basic physicochemical properties of cefadroxil is crucial for any analytical method development, as it directly influences solvent selection.
The table below summarizes key properties from the search results:
| Property | Description | Relevance to Solvent Optimization |
|---|---|---|
| Chemical Formula [1] [2] | C₁₆H₁₇N₃O₅S | Fundamental for structure-based analysis. |
| Molecular Weight [1] [2] | 363.39 g/mol | Aids in method calibration and quantification. |
| Solubility [1] [3] | Soluble in water; slightly soluble in water; practically insoluble in alcohol, chloroform, and ether. | Critical for solvent selection; indicates hydrophilic nature, suggesting aqueous-based systems are a starting point. |
| pKa & pH Profile [1] | pH of a 5% suspension in water is between 4.0 and 6.0. | Stability and solubility are often pH-dependent; this informs buffer selection. |
| Structure | A white to off-white, crystalline powder [1] [3]. | Physical form can impact dissolution kinetics in a solvent system. |
While not directly about sulfoxide, the search results contain references to analytical techniques that can guide your method development for related compounds.
Based on the gathered information, here is a workflow you can adapt for developing and optimizing your analytical method.
Here are some common challenges and potential solutions based on general chromatographic principles and the properties of cefadroxil.
| Issue | Possible Cause | Investigative Steps |
|---|
| Poor Peak Shape | - Silanol interaction
To advance your work on cefadroxil sulfoxide, I suggest focusing your research in these areas:
The table below summarizes the identified sulfoxide-related impurities of Cefadroxil. These isomers are typically monitored as part of the impurity profile in pharmaceutical quality control [1] [2].
| Impurity Name | Chemical Name (as per USP) | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| Cefadroxil R-sulfoxide | (6R,7R)-7-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5R-oxide [2] | 182290-77-3 [3] [2] | C16H17N3O6S [1] [2] | 379.4 [1] [2] |
| Cefadroxil S-sulfoxide | (6R,7R)-7-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5S-oxide [1] | Information Missing | C16H17N3O6S [1] | 379.4 [1] |
The USP monograph for Cefadroxil details the tests for identity, purity, and assay. While it does not single out the sulfoxide impurities in the "Chromatographic purity" test, it provides the overarching analytical framework [4].
This method is used to confirm the identity of Cefadroxil by comparing its retention factor with a reference standard [4].
HPLC is the primary method for assessing purity and determining the assay of the drug substance [4].
The experimental workflow for the quality control of Cefadroxil, integrating the methods above, can be summarized as follows:
It's important to note the following limitations in the available public data:
To complete a full comparison guide, you may need to:
A 2023 study conducted molecular docking and dynamics simulations of four cephalosporins against the human enzyme Glycogen Synthase Kinase 3β (GSK3β), a potential target in cancer and Alzheimer's disease [1]. The table below summarizes the key computational and experimental findings.
| Cephalosporin (Generation) | Docking Score (Glide SP) | Key Binding Interactions | In vitro IC₅₀ (μM) | IC₅₀ with Preincubation (μM) |
|---|---|---|---|---|
| Cefixime (3rd) | Best Docking Score | Hydrogen bonds via aminothiazole group with hinge residues (Val-135); Potential covalent bond with Cys-199 [1]. | 2.55 | 0.55 |
| Ceftriaxone (3rd) | Favorable Docking Score | Hydrogen bonds via aminothiazole group with hinge residues; Potential covalent bond with Cys-199 [1]. | 7.35 | 0.78 |
| Cephalexin (1st) | Less Favorable | Lacked specific interactions with hinge residues [1]. | >50 (Low activity) | Not Reported |
| Cefadroxil (1st) | Less Favorable | Lacked specific interactions with hinge residues [1]. | >50 (Low activity) | Not Reported |
The study concluded that third-generation cephalosporins (cefixime and ceftriaxone) were much more effective GSK3β inhibitors than first-generation ones (cefadroxil and cephalexin) [1]. The primary reason was the presence of an aminothiazole group in the third-generation drugs, which formed crucial hydrogen bonds with the hinge region of the enzyme's binding pocket, a key interaction for ATP-competitive inhibitors [1].
The following methodologies from the 2023 study can serve as a robust template for your own comparative work [1].
The workflow below summarizes the integrated computational and experimental approach used in the study.
The absence of data on cefadroxil sulfoxide presents a clear opportunity for original research.
The table below summarizes the details of Cefadroxil S-sulfoxide (USP) as available from different chemical suppliers. This compound is used as a reference standard for analytical purposes such as method development and quality control [1] [2].
| Supplier | Catalog Number | Chemical Name (as per USP) | Molecular Formula | Molecular Weight | Inventory Status |
|---|---|---|---|---|---|
| SynZeal [1] | SZ-C061026 | (6R,7R)-7-[(R)-2-amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5S-oxide | C₁₆H₁₇N₃O₆S | 379.4 | In Stock |
| CleanChem Lab [2] | CL-CDX-11 | (6R,7R)-7-[(R)-2-amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5S-oxide | C₁₆H₁₇N₃O₆S | 379.4 | Custom Synthesis |
A COA is a batch-specific document that provides detailed analytical results to prove a product's identity, purity, and quality. It is not always available for immediate download. The general process to request one is outlined below.
While the search results do not contain a specific protocol for analyzing Cefadroxil sulfoxide, one study provides a sophisticated approach used for the kinetic analysis of thermal degradation in parent drug compounds like Cefadroxil [4]. The methodology can offer valuable insights for researchers.
The table below summarizes the core characteristics of HPLC and UV Spectrophotometry methods for Cefadroxil analysis, based on validation data from recent studies.
| Feature | HPLC (Reverse-Phase) | UV Spectrophotometry |
|---|---|---|
| Analytical Principle | Separation based on compound's interaction with stationary and mobile phases [1] | Measurement of light absorption at specific wavelengths [2] |
| Key Applications | Assay of Cefadroxil in tablets; Simultaneous estimation with other drugs (e.g., Ambroxol) [1] | Estimation of Cefadroxil in bulk and tablet forms; Dissolution studies [2] [3] |
| Linearity Range | 100–500 µg/mL [1] | 5–30 µg/mL [2] [3] |
| Detection Limit | Not specified in results | LOD: 1.04 µg/mL [2] |
| Quantification Limit | Not specified in results | LOQ: 3.15 µg/mL [2] |
| Precision (% RSD) | ~1.15% (for Cefadroxil in formulation) [1] | Within acceptable limits (as per ICH guidelines) [2] |
| Accuracy (% Recovery) | 99.1–101.7% [1] | ~99.3% [2] |
| Key Advantage | High specificity; can analyze multi-component mixtures. | Simplicity, cost-effectiveness, and high speed. |
| Key Limitation | Higher cost, complex operation, and longer analysis time. | Lower specificity; cannot analyze complex mixtures without separation. |
Here is a summary of the standard operating procedures for the two methods as described in the literature.
This reverse-phase HPLC method is detailed for the simultaneous estimation of Cefadroxil and Ambroxol in tablets [1].
A validated Area Under the Curve (AUC) method for estimating Cefadroxil in bulk and tablet forms is described [2].
The choice between HPLC and UV depends heavily on the analytical goals. The following diagram outlines the decision-making process:
Cefadroxil S-sulfoxide is recognized in pharmacopeias and is available from chemical suppliers as a reference standard, primarily for use in analytical development and quality control.
The table below summarizes details from suppliers for this compound:
| Property | Details |
|---|---|
| Chemical Name | (6R,7R)-7-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5S-oxide (as per USP) [1] [2] |
| Molecular Formula | C₁₆H₁₇N₃O₆S [1] [2] |
| Molecular Weight | 379.4 g/mol [1] [2] |
| Primary Use | Analytical method development, validation (AMV), and Quality Control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production of Cefadroxil [1] [2]. |
Although specific methods for the sulfoxide in bio-samples are not detailed in the search results, several studies discuss the analysis of the parent drug, Cefadroxil. The prevalent techniques can inform your method development for the metabolite.
Since a direct protocol for this compound is unavailable, you can develop a method based on established guidelines. The following workflow outlines the key stages and parameters, drawing from general bioanalytical validation principles [6].
For the validation phase, the parameters and their typical acceptance criteria are summarized below. These are based on regulatory guidelines for bioanalytical method validation [6].
| Validation Parameter | Description & Purpose | Example Acceptance Criteria |
|---|---|---|
| Selectivity | Ability to distinguish analyte from matrix components. | No significant interference (>20% of LLOQ) from 6 different lots of blank plasma [6]. |
| Sensitivity (LLOQ) | Lowest measurable concentration with accuracy and precision. | Signal-to-Noise (S/N) > 5; Precision ≤20% C.V.; Accuracy 80-120% [6]. |
| Linearity & Calibration Curve | Relationship between response and concentration across a range. | Correlation coefficient (r) > 0.99 [6]. |
| Precision & Accuracy | Precision: Closeness of repeated measurements (Repeatability & Reproducibility). Accuracy: Closeness to true value. | Precision: ±15% C.V. (except ±20% at LLOQ) [6]. Accuracy: 85-115% of nominal value (except 80-120% at LLOQ) [6]. | | Matrix Effect | Impact of biological matrix on analyte ionization. | Internal Standard-normalized Matrix Factor should be consistent (C.V. < 15%) [6]. |
To proceed with creating your comparison guide, I suggest the following: